molecular formula C5H5F3N4 B175915 2-Hydrazino-4-(trifluoromethyl)pyrimidine CAS No. 197305-97-8

2-Hydrazino-4-(trifluoromethyl)pyrimidine

Cat. No.: B175915
CAS No.: 197305-97-8
M. Wt: 178.12 g/mol
InChI Key: XQCAINVUBSAUBJ-UHFFFAOYSA-N
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Description

2-Hydrazino-4-(trifluoromethyl)pyrimidine: is a heterocyclic compound with the molecular formula C5H5F3N4 . It is characterized by the presence of a hydrazino group at the second position and a trifluoromethyl group at the fourth position of the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Safety and Hazards

2-Hydrazino-4-(trifluoromethyl)pyrimidine is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should not be released into the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-4-(trifluoromethyl)pyrimidine typically involves the reaction of 4-(trifluoromethyl)pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Hydrazino-2-imidazoline hydrobromide
  • 3-(Bromoacetyl)coumarin
  • Pyridazine-3-carbonitrile
  • 3-Hydrazino-6-phenylpyridazine
  • 2-Hydrazinopyridine
  • 6-Chloro-2-hydrazino-1,3-benzoxazole
  • 2-Bromopyrimidine

Comparison: 2-Hydrazino-4-(trifluoromethyl)pyrimidine is unique due to the presence of both the hydrazino and trifluoromethyl groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced nucleophilicity and the ability to form stable metal complexes, making it particularly useful in synthetic and analytical chemistry .

Properties

IUPAC Name

[4-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N4/c6-5(7,8)3-1-2-10-4(11-3)12-9/h1-2H,9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCAINVUBSAUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361449
Record name 2-Hydrazino-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197305-97-8
Record name 2-Hydrazino-4-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazino-4-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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